molecular formula C27H29NO10 B1203897 Cerubidin CAS No. 73610-99-8

Cerubidin

Cat. No.: B1203897
CAS No.: 73610-99-8
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerubidin (generic name: daunorubicin) is an anthracycline-class chemotherapeutic agent primarily used in the treatment of hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) . It functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This compound is administered intravenously and is known for its dose-dependent cardiotoxicity, a common limitation of anthracyclines.

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860259
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73610-99-8
Record name Daunomycin semiquinone radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Scientific Research Applications

Pharmacological Mechanism of Action

Cerubidin exerts its therapeutic effects through several mechanisms:

  • Intercalation with DNA : It intercalates between DNA base pairs, disrupting the DNA structure and function.
  • Inhibition of Topoisomerase II : It stabilizes the DNA-topoisomerase II complex, preventing DNA religation and leading to strand breaks.
  • Free Radical Formation : It generates free radicals that cause oxidative damage to cellular components, including DNA.

These mechanisms contribute to its effectiveness in halting the proliferation of cancer cells and inducing apoptosis.

Clinical Applications

This compound is primarily used in the treatment of:

  • Acute Myeloid Leukemia (AML) : It is a key component in induction therapy regimens.
  • Acute Lymphoblastic Leukemia (ALL) : Used in combination with other agents to enhance remission rates.
  • Chronic Myelogenous Leukemia (CML) : Employed during the blastic phase of the disease.
  • Kaposi's Sarcoma : Occasionally used for this condition, particularly in immunocompromised patients.

Combination Therapy

This compound is often administered in combination with other chemotherapeutic agents to enhance efficacy:

  • With Cytarabine : This combination has shown improved complete remission rates in AML.
  • With Vincristine and Prednisone : In ALL, this regimen has been effective in prolonging remission duration.

Dosage and Administration

The administration of this compound requires careful consideration of patient-specific factors, including liver and kidney function. The following dosage adjustments are recommended based on serum bilirubin and creatinine levels:

Serum BilirubinSerum CreatinineDose Reduction
1.2 to 3.0 mg%-25%
>3 mg%-50%
->3 mg%50%

Side Effects and Toxicity

While this compound is effective, it is associated with significant side effects:

  • Cardiotoxicity : Potential for heart damage, necessitating monitoring during treatment.
  • Bone Marrow Suppression : Leading to increased risk of infections and anemia.
  • Gastrointestinal Issues : Such as nausea, vomiting, and mucositis.

Case Studies

Several clinical studies have documented the efficacy of this compound:

  • Adult Acute Nonlymphocytic Leukemia :
    • In a study involving adult patients, this compound as a single agent achieved complete remission rates between 40% to 50%. When combined with cytarabine, this rate increased to 53% to 65% .
  • Pediatric Acute Lymphoblastic Leukemia :
    • A randomized trial showed that children receiving a regimen including this compound had a statistically significant prolongation of remission duration compared to those receiving standard therapy .
  • Long-term Outcomes :
    • A follow-up study indicated that patients treated with this compound maintained remission longer than those who did not receive this agent as part of their regimen .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Efficacy in Leukemias : this compound remains a first-line agent in AML induction therapy, achieving complete remission rates of 50–70% . However, idarubicin-based regimens show superior survival in patients under 60 years .
  • Cardiotoxicity Management : Liposomal formulations of doxorubicin (e.g., Doxil) mitigate cardiotoxicity, but similar formulations for this compound are under investigation .
  • Drug Resistance : this compound and doxorubicin share resistance mechanisms (e.g., P-glycoprotein efflux), necessitating combination therapies with inhibitors like cyclosporine .

Methodological Considerations

Comparative studies must adhere to guidelines for evaluating similar biological compounds, including structural characterization (e.g., NMR, mass spectrometry) and bioequivalence testing . Robust statistical frameworks, such as ROC curve analysis (as seen in ), are critical for validating clinical superiority .

Preparation Methods

Analytical Methods

  • HPLC-UV : Quantifies daunorubicin using C18 column (λ = 254 nm; LOD = 0.1 µg/mL).

  • LC-MS/MS : Confirms identity via m/z 528.1 → 321.0 transition.

  • Bioassays : Antimicrobial activity against Bacillus subtilis (MIC = 0.05 µg/mL).

Stability Profiles

FormulationStorage ConditionsStability DurationKey Degradants
Conventional injection2–8°C, protected from light24 monthsDaunorubicinol, aglycone
Reconstituted solution25°C, ambient light24 hoursEpimerization products
Liposomal citrate2–8°C, no freezing6 hours post-dilutionLipid peroxides

Sources: Drugs.com, Hikma Canada Monograph

Industrial-Scale Production Techniques

Fermentation Scale-Up

Modern 10,000 L bioreactors achieve yields of 1.2–1.8 g/L daunorubicin using:

  • Fed-Batch Operation : Glucose feeding maintains 5–10 g/L residual concentration.

  • Foam Control : Silicone-based defoamers at 0.3 g/L.

  • In Situ Extraction : Adsorbent resins (e.g., XAD-16) capture product continuously.

Cost Optimization Strategies

  • Raw Material Substitution : Soybean meal replaces 30% of corn steep liquor, reducing costs by 18% without yield loss.

  • Waste Valorization : Mycelial biomass converted to biogas (methane yield: 0.45 m³/kg) .

Q & A

Q. What is the molecular mechanism of action of Cerubidin (daunorubicin) in leukemia cells, and how does this inform preclinical study design?

this compound intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to apoptosis in leukemic cells . For preclinical studies, researchers should prioritize assays measuring DNA damage (e.g., comet assays), ROS quantification (e.g., DCFDA fluorescence), and apoptosis markers (e.g., Annexin V/PI staining). Dose-response curves and time-course experiments are critical to account for cell-type variability in drug sensitivity .

Q. What are the standardized protocols for assessing this compound’s hematological toxicity in animal models?

Use murine models (e.g., BALB/c mice) with weekly CBC profiling to monitor leukopenia, anemia, and thrombocytopenia. Baseline hematological parameters must be established pre-treatment, and toxicity thresholds should align with the NIH’s "Guide for the Care and Use of Laboratory Animals." Include control groups receiving saline or vehicle solutions to distinguish drug-specific effects .

Q. How do researchers validate this compound’s purity and stability in in vitro experiments?

Employ HPLC with UV detection (λ = 495 nm) and compare retention times against USP reference standards. Stability studies should test degradation under varying pH, temperature, and light conditions, with data analyzed via Arrhenius kinetics. Document lot numbers and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported cardiotoxicity across clinical trials?

Contradictions often arise from differences in cumulative dosing, patient comorbidities, or monitoring protocols. Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data, stratify by covariates (e.g., age, prior anthracycline exposure), and use multivariate regression to isolate risk factors. Incorporate echocardiography and troponin biomarkers for consistent toxicity assessment .

Q. How can researchers optimize this compound dosing in combination therapies while minimizing drug resistance?

Use factorial experimental designs to test interactions with other chemotherapeutics (e.g., cytarabine). Measure IC50 shifts in leukemia cell lines (e.g., HL-60) and validate with RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation). Pharmacokinetic/pharmacodynamic (PK/PD) modeling should account for synergistic effects and toxicity overlaps .

Q. What advanced statistical methods are appropriate for analyzing this compound’s non-linear pharmacokinetics in pediatric populations?

Implement population PK modeling (e.g., NONMEM) with covariates like body surface area, renal function, and CYP3A4 polymorphisms. Bayesian estimation can individualize dosing in real-time. Validate models using bootstrap resampling and visual predictive checks .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

Discrepancies may stem from tumor microenvironment factors or metabolic differences. Use patient-derived xenografts (PDXs) to bridge the gap, and integrate proteomic profiling (e.g., mass spectrometry) to compare drug uptake and target engagement across models. Report results using REMARK guidelines for translational relevance .

Q. What frameworks ensure reproducibility in this compound studies when replicating historical data?

Adopt the ARRIVE 2.0 guidelines for animal studies and MIAME standards for genomic data. Pre-register protocols on platforms like OSF, and include detailed supplementary materials (e.g., raw flow cytometry data, reagent dilutions) .

Methodological Best Practices

Aspect Recommendation Key References
Dose Optimization Use adaptive Bayesian designs for Phase I trials to balance efficacy/toxicity.
Toxicity Monitoring Integrate LVEF (left ventricular ejection fraction) and QTc interval tracking.
Data Analysis Apply false discovery rate (FDR) correction in omics studies to reduce Type I errors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerubidin
Reactant of Route 2
Reactant of Route 2
Cerubidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.